Ethanone, 1-furo[3,2-c]pyridin-4-yl-(9CI)
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Overview
Description
4-Acetylfuro[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylfuro[3,2-c]pyridine can be achieved through various methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components. This method utilizes [4 + 2] cycloaddition reactions, which can be catalyzed by transition metals or proceed via thermal pericyclic reactions . Another method involves the microbial enantioselective reduction of acetylpyridine derivatives, where microorganisms such as Candida maris are used to reduce 5-acetylfuro[2,3-c]pyridine to its corresponding alcohol derivative .
Industrial Production Methods: Industrial production of 4-Acetylfuro[3,2-c]pyridine typically involves the optimization of reaction conditions to maximize yield and enantioselectivity. This includes controlling aeration conditions and glucose concentration during microbial reduction processes .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylfuro[3,2-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be reduced to its corresponding alcohol derivative using microbial reduction methods . Additionally, it can participate in cascade reactions, such as C–H activation, Lossen rearrangement, annulation, and lactonization, to form complex molecules .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Acetylfuro[3,2-c]pyridine include NADH for reduction reactions and various transition metal catalysts for cycloaddition and cascade reactions .
Major Products: The major products formed from the reactions of 4-Acetylfuro[3,2-c]pyridine include its alcohol derivatives and complex heterocyclic compounds formed through cascade reactions .
Scientific Research Applications
4-Acetylfuro[3,2-c]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it serves as an intermediate in the synthesis of non-nucleoside HIV reverse-transcriptase inhibitors . Additionally, it is used in the pharmaceutical industry for the preparation of chiral alcohols and other optically active compounds .
Mechanism of Action
The mechanism of action of 4-Acetylfuro[3,2-c]pyridine involves its ability to act as a hydrogen bond acceptor, which facilitates protein-ligand interactions. The presence of a nitrogen atom in the pyridine ring enhances its binding affinity to target proteins, thereby influencing its biological activity . This compound can also undergo metabolic activation, leading to the formation of electrophilic intermediates that interact with cellular proteins .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Acetylfuro[3,2-c]pyridine include other furopyridine derivatives such as furo[2,3-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-b]pyridine . These compounds share a similar fused ring system but differ in the position of the nitrogen atom within the ring structure.
Uniqueness: 4-Acetylfuro[3,2-c]pyridine is unique due to its specific ring fusion and the position of the acetyl group, which imparts distinct chemical and biological properties. Its ability to undergo enantioselective reduction and participate in complex cascade reactions further distinguishes it from other similar compounds .
Properties
CAS No. |
193750-71-9 |
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Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-furo[3,2-c]pyridin-4-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-7-3-5-12-8(7)2-4-10-9/h2-5H,1H3 |
InChI Key |
QLKKZHVYCXYFSV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1C=CO2 |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=CO2 |
Synonyms |
Ethanone, 1-furo[3,2-c]pyridin-4-yl- (9CI) |
Origin of Product |
United States |
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